molecular formula C18H11Cl2N5S2 B11053754 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole

2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole

Cat. No. B11053754
M. Wt: 432.4 g/mol
InChI Key: LKYUJQSLXZJPBW-UHFFFAOYSA-N
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Description

2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple functional groups, including a benzothiazole ring, a triazolo-thiadiazole moiety, and a dichlorophenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-aminobenzothiazole with 2,4-dichlorophenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using hydrazine hydrate to yield the triazolo-thiadiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, reaction time, and the use of appropriate solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole can be compared with other similar compounds to highlight its uniqueness:

properties

Molecular Formula

C18H11Cl2N5S2

Molecular Weight

432.4 g/mol

IUPAC Name

2-[2-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl]-1,3-benzothiazole

InChI

InChI=1S/C18H11Cl2N5S2/c19-10-5-6-11(12(20)9-10)17-22-23-18-25(17)24-16(27-18)8-7-15-21-13-3-1-2-4-14(13)26-15/h1-6,9H,7-8H2

InChI Key

LKYUJQSLXZJPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC3=NN4C(=NN=C4S3)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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